N-n-hexyl-7-methoxytacrine hydrochloride
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H28N2O |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-hexyl-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C20H28N2O/c1-3-4-5-8-13-21-20-16-9-6-7-10-18(16)22-19-12-11-15(23-2)14-17(19)20/h11-12,14H,3-10,13H2,1-2H3,(H,21,22) |
Clé InChI |
FHJNAXWWTVBTEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origine du produit |
United States |
Contextualization Within Tacrine Based Medicinal Chemistry Research
The story of N-n-hexyl-7-methoxytacrine hydrochloride begins with tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine). In 1993, tacrine became the first cholinesterase inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of Alzheimer's disease. nih.govnih.gov Its mechanism of action involves inhibiting the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its levels in the brain, which is crucial for memory and cognitive processes. nih.govnih.gov
Despite its pioneering role, the clinical use of tacrine was limited by significant side effects, most notably hepatotoxicity (liver damage). nih.govnih.gov However, its simple and easily modifiable chemical structure made it an ideal scaffold for the development of new, potentially safer and more effective derivatives. nih.govbenthamdirect.com This has spurred extensive research into creating tacrine-based analogues that retain or improve upon its therapeutic effects while minimizing its adverse profile. nih.govnih.gov
Evolution of 7 Methoxytacrine Derivatives in Cholinergic System Modulation Studies
Among the numerous tacrine (B349632) analogues developed, 7-methoxytacrine (7-MEOTA) stood out as a significant advancement. This derivative was found to be a potent acetylcholinesterase (AChE) inhibitor, much like its parent compound, but with considerably lower toxicity. nih.govnih.govnih.gov This favorable profile made 7-MEOTA a promising new backbone for further medicinal chemistry exploration. nih.gov
Researchers began to synthesize a variety of 7-MEOTA derivatives to study how different chemical modifications would affect their interaction with the cholinergic system. A key area of investigation involved N-alkylation, the process of adding alkyl chains of varying lengths to the amino group of the 7-MEOTA molecule. nih.gov
One such study synthesized a series of N-alkyl-7-methoxytacrine compounds and evaluated their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), both of which are involved in acetylcholine (B1216132) metabolism. nih.gov The findings revealed that the length of the N-alkyl chain was a critical determinant of inhibitory potency. nih.gov Specifically, the derivative with a hexyl (six-carbon) chain, N-n-hexyl-7-methoxytacrine, was identified as the most effective inhibitor of hAChE in the series, showing greater potency than the parent 7-MEOTA compound. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Tacrine Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition of a specific biological target. A lower IC₅₀ value corresponds to a higher inhibitory potency.
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| N-n-hexyl-7-methoxytacrine | Human Acetylcholinesterase (hAChE) | 0.10 | nih.gov |
| 7-Methoxytacrine (7-MEOTA) | Human Acetylcholinesterase (hAChE) | 10 | medchemexpress.com |
Rationale for Multitarget Directed Ligand Mtdl Strategies in Neurodegenerative Research
General Synthetic Routes to this compound and its Homologues
The synthesis of this compound and its homologues typically commences with the construction of the core 7-methoxytacrine (7-MEOTA) scaffold. A common starting point is the condensation reaction of 4-methoxyaniline with ethyl 2-oxocyclohexanecarboxylate. mdpi.com This initial step yields 7-methoxy-1,2,3,4-tetrahydroacridin-9-one. Subsequent treatment of this intermediate with a halogenating agent, such as phosphorus oxychloride, affords the reactive 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine (B2702449). mdpi.com
The introduction of the N-n-hexylamino side chain, or other N-alkylamino homologues, is achieved through a nucleophilic substitution reaction. The 9-chloro intermediate is reacted with a suitable diamine, for instance, 1,6-diaminohexane for the synthesis of the N-n-hexyl derivative. This reaction is often carried out in a high-boiling point solvent like pentan-1-ol at elevated temperatures. rsc.org The resulting N-substituted 7-methoxytacrine derivative can then be converted to its hydrochloride salt by treatment with an ethanolic solution of hydrochloric acid to improve its solubility and handling properties.
The general synthetic pathway can be summarized as follows:
Formation of the Tricyclic Ketone: Condensation of 4-methoxyaniline and ethyl 2-oxocyclohexanecarboxylate.
Chlorination: Conversion of the ketone to the 9-chloroacridine (B74977) derivative using phosphorus oxychloride. mdpi.com
Nucleophilic Substitution: Reaction of the 9-chloroacridine with an appropriate α,ω-diaminoalkane (e.g., 1,6-diaminohexane). rsc.orgnih.gov
Salt Formation: Treatment with hydrochloric acid to yield the final hydrochloride salt.
This versatile route allows for the synthesis of a variety of homologues by simply varying the length of the diaminoalkane used in the nucleophilic substitution step. For example, using 1,2-diaminoethane or 1,8-diaminooctane (B148097) would yield the corresponding N-ethyl and N-octyl derivatives, respectively. nih.gov
Design and Synthesis of Hybrid 7-Methoxytacrine Scaffolds
To explore multi-target-directed ligand strategies, the 7-methoxytacrine scaffold has been conjugated with other pharmacologically active moieties. This approach aims to combine the properties of 7-MEOTA with those of other molecules to create hybrid compounds with potentially enhanced or synergistic activities.
Squaramide Conjugates: The squaramide moiety can be incorporated by reacting an amino-functionalized 7-methoxytacrine derivative with a diester of squaric acid, such as diethyl squarate. The amino-functionalized precursor is prepared by reacting 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine with a diamine, leaving a terminal amino group available for subsequent reaction.
p-Anisidine (B42471) Conjugates: Hybrids of 7-methoxytacrine and p-anisidine have been synthesized to create dual binding site inhibitors. nih.gov The synthesis involves the reaction of N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines with 1-isothiocyanato-4-methoxybenzene. nih.gov The resulting thiourea (B124793) or urea (B33335) linkage connects the two pharmacophores. nih.gov
Adamantylamine Conjugates: Adamantylamine, a known NMDA receptor antagonist, has been linked to 7-methoxytacrine. mdpi.comnih.gov The synthesis of these heterodimers involves the reaction of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine with N-alkyl-N'-(1-adamantyl)alkane-1,ω-diamines. mdpi.com Alternatively, an amino-terminated 7-methoxytacrine derivative can be reacted with 1-adamantyl isothiocyanate to form a thiourea linker. mdpi.comnih.gov
Donepezil (B133215) Conjugates: Fragments of the Alzheimer's disease drug donepezil have been incorporated into hybrid structures with 7-methoxytacrine. This typically involves linking the N-benzylpiperidine moiety of donepezil to the 7-methoxytacrine core via an appropriate linker.
Coumarin Conjugates: Coumarins, which possess various biological activities, have been conjugated to the 7-methoxytacrine scaffold. A common strategy involves the Williamson ether synthesis, where a hydroxycoumarin is reacted with a haloalkyl-functionalized 7-methoxytacrine derivative. For instance, 7-hydroxycoumarin can be linked to the 7-methoxytacrine core through an alkyl ether linkage at the 7-position of the coumarin. nih.gov
A representative synthetic scheme for a 7-methoxytacrine-4-pyridinealdoxime hybrid involves reacting N-(5-bromopentyl)-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine with 4-pyridinealdoxime. rsc.org
| Hybrid Scaffold | Linking Moiety | Synthetic Strategy |
|---|---|---|
| Squaramide | Squaramide | Reaction of amino-functionalized 7-MEOTA with a squarate diester |
| p-Anisidine | Thiourea/Urea | Reaction of amino-functionalized 7-MEOTA with an isothiocyanate or isocyanate derivative of p-anisidine nih.gov |
| Adamantylamine | Thiourea/Urea or Alkylamine | Reaction of amino-functionalized 7-MEOTA with adamantyl isothiocyanate or coupling with an adamantyl-containing amine mdpi.comnih.govresearchgate.net |
| Donepezil Fragment | Varies (e.g., Amide, Ether) | Coupling of a donepezil-like fragment to the 7-MEOTA core |
| Coumarin | Alkyl Ether | Williamson ether synthesis between a hydroxycoumarin and a haloalkyl-7-MEOTA derivative nih.gov |
Optimization of N-Alkyl Chain Lengths and Linker Moieties for Research Objectives
The length and nature of the N-alkyl chain and the linker moiety connecting the 7-methoxytacrine core to other scaffolds are critical determinants of the biological activity of these compounds. Researchers have systematically varied these structural features to probe structure-activity relationships and optimize compounds for specific research targets.
N-Alkyl Chain Length: Studies on N-alkylated derivatives of 7-methoxytacrine have shown that the length of the alkyl chain can significantly influence inhibitory potency and selectivity. For instance, in a series of 7-methoxytacrine-adamantylamine heterodimers, the linker length between the two moieties was varied from two to eight methylene (B1212753) units (n=2-8). mdpi.comnih.gov The most potent cholinesterase inhibitor in this series was found to have a five-carbon linker. nih.gov This suggests that an optimal linker length exists for achieving the desired interaction with the biological target.
Theoretical modeling studies have also been employed to guide the optimization of linker length. For 7-methoxytacrine-4-pyridinealdoxime hybrids, a 5-carbon linker was initially synthesized, but molecular modeling suggested that a 4-carbon linker might be optimal for enzymatic reactivation. nih.gov This highlights the interplay between synthetic chemistry and computational approaches in the rational design of these molecules.
The optimization process often involves the synthesis of a library of compounds with systematic variations in linker length and composition, followed by biological evaluation to identify the most promising candidates for further investigation.
| Hybrid Series | Linker Length Variation | Key Finding | Reference |
|---|---|---|---|
| 7-MEOTA-Adamantylamine | 2-8 methylene units | A five-carbon linker resulted in the most potent cholinesterase inhibitor. | nih.gov |
| 7-MEOTA-p-Anisidine | Varied alkane chains | A five-carbon linker with a urea moiety conferred high selectivity for human acetylcholinesterase. | nih.gov |
| 7-MEOTA-4-Pyridinealdoxime | 5-carbon synthesized, 4-carbon modeled | Modeling suggested a 4-carbon linker may be optimal for reactivation capabilities. | nih.gov |
Cholinesterase Inhibition Mechanisms and Kinetics
The primary therapeutic strategy for symptomatic relief in Alzheimer's disease has traditionally involved the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound and its analogues have been extensively studied for their ability to inhibit these enzymes.
Acetylcholinesterase (AChE) Inhibition Potency and Selectivity
This compound and its related compounds have demonstrated notable inhibitory activity against acetylcholinesterase. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Derivatives of 7-methoxytacrine (7-MEOTA) have been synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE). nih.govmedchemexpress.com For instance, a series of 7-MEOTA-adamantylamine heterodimers, which are structurally related to N-n-hexyl-7-methoxytacrine, have been studied. In one such study, the thiourea analogue with a six-carbon linker (similar to the n-hexyl chain) showed an IC50 value of 0.47 µM for hAChE. nih.govnih.gov
The N-alkylated derivatives of 7-MEOTA, including those with C4 to C8 side chains, have been shown to be effective inhibitors of rat acetylcholinesterase, with potencies comparable to the parent compound, 7-MEOTA. nih.govkarger.com The length of the alkyl chain can influence the inhibitory activity, with studies suggesting that a C4 side chain may be particularly promising. nih.govkarger.com
Interactive Table: AChE Inhibition Data
| Compound | AChE Source | IC50 (µM) |
|---|---|---|
| 7-MEOTA-adamantylamine thiourea (6-carbon linker) | Human | 0.47 nih.govnih.gov |
Butyrylcholinesterase (BChE) Inhibition Potency and Selectivity
In addition to AChE, butyrylcholinesterase (BChE) is recognized as a significant target in Alzheimer's disease therapy, particularly as the disease progresses. nih.gov Many 7-MEOTA derivatives exhibit inhibitory activity against both AChE and BChE, often with varying degrees of selectivity.
The aforementioned 7-MEOTA-adamantylamine thiourea analogue with a six-carbon linker also demonstrated potent inhibition of human butyrylcholinesterase (hBChE), with an IC50 value of 0.11 µM. nih.govnih.gov This indicates a degree of selectivity towards BChE over AChE for this particular compound. Generally, these structural derivatives have shown very good inhibitory activity towards hBChE, leading to more selective inhibitors of this enzyme. nih.gov
The selectivity index (SI), calculated as the ratio of IC50(hBChE)/IC50(hAChE), is a useful parameter for quantifying the preference of a compound for one enzyme over the other. A lower SI value indicates higher selectivity for BChE.
Interactive Table: BChE Inhibition and Selectivity
| Compound | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (hBChE/hAChE) |
|---|
Kinetic Characterization of Cholinesterase Inhibition (e.g., mixed-type, non-competitive)
Kinetic studies have been conducted to elucidate the mechanism by which these compounds inhibit cholinesterases. A mixed-type inhibition pattern is frequently observed, suggesting that the inhibitors can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual-binding capability is a characteristic feature of many tacrine and 7-MEOTA derivatives.
For example, novel 7-methoxytacrine-p-anisidine hybrids have been shown to be effective non-specific cholinesterase inhibitors exhibiting a non-competitive AChE inhibition pattern. mdpi.comresearchgate.net This indicates that they bind to a site on the enzyme different from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency regardless of the substrate concentration. This behavior has been corroborated by molecular modeling studies. mdpi.comresearchgate.net
Investigation of Alternative Enzymatic Targets
Recognizing that the pathology of Alzheimer's disease is multifaceted, researchers have explored the activity of N-n-hexyl-7-methoxytacrine analogues against other enzymes implicated in the disease process.
Beta-Secretase 1 (BACE-1) Modulation
Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid-beta (Aβ) peptides that form the characteristic plaques in the brains of Alzheimer's patients. nih.gov Inhibition of BACE-1 is therefore a major therapeutic target. nih.govnih.gov
Some multi-target-directed ligands based on the 7-MEOTA scaffold have been designed to also interact with BACE-1. The aim is to combine cholinesterase inhibition with the reduction of Aβ production. While specific data for this compound is limited in this context, the broader class of 7-methoxytacrine derivatives is being investigated for this dual-target activity.
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Monoamine oxidase B (MAO-B) is another important enzyme in the brain, involved in the degradation of neurotransmitters like dopamine (B1211576). scbt.com Its inhibition can lead to increased levels of these neurotransmitters and may also reduce oxidative stress, both of which are beneficial in neurodegenerative diseases. scbt.com
Certain 7-MEOTA derivatives have been found to possess MAO-B inhibitory activity. For instance, a series of 7-MEOTA-adamantylamine heterodimers were evaluated for their ability to inhibit this enzyme. nih.gov This multi-target approach, combining cholinesterase and MAO-B inhibition, holds promise for a more comprehensive treatment of the complex symptoms of Alzheimer's disease.
Mitochondrial Complex I Activity Modulation
Research into the bioenergetic effects of tacrine and its analogues has revealed significant interactions with mitochondrial components, particularly Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. Studies have shown that tacrine and some of its derivatives can disturb mitochondrial bioenergetics, primarily through the inhibition of Complex I activity.
In a study evaluating the brain activity of tacrine and two novel analogues, designated as T1 and T2, all three compounds were found to disrupt brain mitochondrial bioenergetics by inhibiting Complex I. researchgate.net The toxic effects of these compounds on brain mitochondria were found to follow a specific order of potency: tacrine being the most potent, followed by T1, and then T2 (tacrine >> T1 > T2). researchgate.net This suggests that structural modifications to the tacrine scaffold can modulate its inhibitory effect on this crucial mitochondrial enzyme complex. Furthermore, the activity of Complex IV was also noted to be affected by tacrine and T1, while the F-ATP synthase was only affected by tacrine. researchgate.net
The inhibition of mitochondrial Complex I by tacrine has been shown to lead to a dramatic reduction in its activity, which can result in imbalances in the electron transport chain. nih.gov Such a disruption in the function of Complex I, which plays a critical role in oxidative phosphorylation, can impair cellular energy metabolism and subsequently affect neuronal activity. nih.gov The inhibition of DNA synthesis by tacrine can also lead to functional and structural changes in mitochondria. nih.gov
Table 1: Modulation of Mitochondrial Enzyme Activity by Tacrine and its Analogues
| Compound | Target Enzyme | Effect | Relative Potency/Toxicity |
| Tacrine | Mitochondrial Complex I | Inhibition | Most Potent (>>) |
| Mitochondrial Complex IV | Inhibition | - | |
| F-ATP Synthase | Inhibition | - | |
| Analogue T1 | Mitochondrial Complex I | Inhibition | Intermediate (>) |
| Mitochondrial Complex IV | Inhibition | - | |
| Analogue T2 | Mitochondrial Complex I | Inhibition | Least Potent |
This table summarizes the relative inhibitory effects of tacrine and its analogues on mitochondrial enzyme activities as reported in experimental studies.
DNA Topoisomerase I and II Interference
Tacrine and its derivatives have been investigated for their ability to interfere with the function of DNA topoisomerases, enzymes that are critical for managing the topology of DNA during processes like replication and transcription.
In vitro studies have demonstrated that tacrine can act as a poison for both topoisomerase I and II, leading to an increased relaxation of supercoiled plasmid DNA. nih.gov This indicates that tacrine can interfere with the normal catalytic cycle of these enzymes. The intercalating nature of tacrine allows it to insert between DNA base pairs, which is a mechanism known to disrupt topoisomerase activity. nih.gov This action on topoisomerases, coupled with the inhibition of DNA synthesis, contributes to the genotoxic stress observed with tacrine treatment. nih.gov
Furthermore, a series of novel heterodimers combining 7-methoxytacrine (7-MEOTA) with another tacrine molecule through various linkers have been synthesized and evaluated for their anticancer properties. These 7-MEOTA-tacrine heterodimers have shown a significant inhibitory effect on the catalytic activity of topoisomerase I. This inhibition was observed through the reduced relaxation of supercoiled plasmid pUC19 DNA in the presence of these compounds. The inhibitory potency was found to be dependent on the nature and length of the linker connecting the two tacrine-based moieties.
Table 2: Interference of Tacrine and its Analogues with DNA Topoisomerases
| Compound/Analogue Type | Target Enzyme(s) | Observed Effect |
| Tacrine | Topoisomerase I and II | Enzyme poisoning, increased relaxation of supercoiled DNA. |
| 7-MEOTA-tacrine heterodimers | Topoisomerase I | Inhibition of catalytic activity, reduced relaxation of supercoiled DNA. |
This table provides a summary of the observed interference of tacrine and its analogues with DNA topoisomerase enzymes.
Receptor System Interactions in Experimental Models (e.g., muscarinic, nicotinic, NMDA, adrenergic)
The interaction of this compound and its analogues with various neurotransmitter receptor systems has been a subject of study, particularly in the context of neurological disorders.
Muscarinic and Nicotinic Receptors: 7-methoxytacrine (7-MEOTA) has been reported to possess a more favorable interaction profile with muscarinic and nicotinic receptors compared to its parent compound, tacrine. bindingdb.org This suggests that the methoxy (B1213986) substitution on the tacrine ring can modulate its activity at these cholinergic receptors. While specific binding affinity data for this compound on various muscarinic and nicotinic receptor subtypes is not extensively detailed in the available literature, the known pharmacology of its parent structures points towards an interaction with the cholinergic system.
NMDA Receptors: There is substantial evidence to suggest that certain analogues of 7-methoxytacrine can interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Tacrine itself is a low-affinity antagonist of the NMDA receptor. nih.gov The design of multi-target-directed ligands has led to the synthesis of 7-MEOTA-adamantylamine heterodimers. nih.govmdpi.com The inclusion of the adamantane (B196018) moiety is significant as amantadine (B194251) and its derivative memantine (B1676192) are known uncompetitive NMDA receptor antagonists. nih.govmdpi.com These heterodimers were designed with the intention of simultaneously targeting both cholinesterases and NMDA receptors. nih.govmdpi.com In silico studies have supported the potential for these hybrid molecules to bind to the NMDA receptor. researchgate.net
Adrenergic Receptors: Currently, there is a lack of specific research findings detailing the interaction of this compound or its direct analogues with adrenergic receptors in experimental models.
Table 3: Summary of Receptor System Interactions for N-n-hexyl-7-methoxytacrine Analogues
| Receptor System | Interacting Moiety/Analogue | Nature of Interaction |
| Muscarinic Receptors | 7-methoxytacrine (7-MEOTA) | Favorable interaction profile compared to tacrine. |
| Nicotinic Receptors | 7-methoxytacrine (7-MEOTA) | Favorable interaction profile compared to tacrine. |
| NMDA Receptors | Tacrine | Low-affinity antagonist. |
| 7-MEOTA-adamantylamine heterodimers | Designed as antagonists; interaction is inferred from the adamantane moiety. | |
| Adrenergic Receptors | N/A | No specific data available. |
This table summarizes the known and inferred interactions of N-n-hexyl-7-methoxytacrine analogues with various receptor systems based on available scientific literature.
Exploration of Multitarget Directed Pharmacological Activities in Preclinical Research
Anti-Amyloid Aggregation Potential in In Vitro Models (Aβ self-aggregation and AChE-induced Aβ aggregation)
A central hallmark of Alzheimer's disease is the aggregation of amyloid-β peptides into toxic oligomers and insoluble plaques. nih.gov Compounds that can interfere with this process are of significant therapeutic interest.
AChE-Induced Aβ Aggregation: Beyond self-aggregation, the enzyme acetylcholinesterase (AChE) has been shown to accelerate the assembly of Aβ peptides into aggregates. nih.gov AChE can act as a molecular chaperone, creating a nucleation point that speeds up the formation of amyloid fibrils. nih.govnih.gov This non-cholinergic function of AChE provides another target for therapeutic intervention.
Derivatives of N-n-hexyl-7-methoxytacrine are potent inhibitors of AChE. By binding to the enzyme, these compounds can block its ability to promote Aβ aggregation. While direct studies on the n-hexyl derivative's effect on AChE-induced aggregation are not detailed, the mechanism is inferred from its primary inhibitory action on the enzyme. The ability of these compounds to inhibit cholinesterases has been extensively documented, with IC50 values in the nanomolar to micromolar range, often surpassing the parent compound 7-MEOTA. nih.govmdpi.comresearchgate.net Given that AChE promotes Aβ aggregation, its inhibition by these compounds is a key mechanism for reducing this pathological process. nih.gov
Table 1: Cholinesterase Inhibitory Activity of 7-MEOTA-Amantadine Urea (B33335) Analogues Data extracted from in vitro studies on human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).
| Compound (Linker Length) | hAChE IC₅₀ (μM) | hBChE IC₅₀ (μM) |
|---|---|---|
| Urea (n=2) | 1.58 | 0.14 |
| Urea (n=3) | 0.95 | 0.12 |
| Urea (n=4) | 0.55 | 0.10 |
| Urea (n=5) | 0.51 | 0.08 |
| Urea (n=6) | 0.49 | 0.07 |
| 7-MEOTA (Reference) | 4.40 | 1.10 |
Antioxidant and Oxidative Stress Modulation Studies
Oxidative stress is another critical factor in the pathogenesis of neurodegenerative diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govnih.gov The 7-methoxytacrine molecule itself has demonstrated antioxidant properties superior to its parent compound, tacrine (B349632). researchgate.net
Preclinical research has investigated the ability of tacrine derivatives to protect against oxidative damage. For example, bis(7)-tacrine (B1662651), a dimeric form of tacrine, was found to significantly protect rat pheochromocytoma (PC12) cells from injury induced by hydrogen peroxide (H₂O₂). nih.gov This protective effect was linked to an improvement in the cellular redox equilibrium, indicated by the restoration of antioxidant enzyme activities (like glutathione (B108866) peroxidase and catalase) and a reduction in lipid peroxidation. nih.gov Furthermore, bis(7)-tacrine showed greater potency in mitigating this redox imbalance compared to tacrine monomer. nih.gov Other tacrine homodimers have also shown neuroprotective action against H₂O₂-induced oxidative injury in SH-SY5Y neuroblastoma cells. nih.gov These findings suggest that the antioxidant capacity is a key feature of this class of compounds, which complements their other pharmacological activities. nih.gov
Neuroprotective Effects in Cellular Models Against Induced Damage
The ability to protect neurons from damage and death is a crucial attribute for any potential Alzheimer's disease therapeutic. The neuroprotective effects of 7-methoxytacrine derivatives have been demonstrated in various cellular models where damage is induced by specific toxins.
In studies using rat pheochromocytoma (PC12) cells, a common model for neuronal cells, pretreatment with bis(7)-tacrine or tacrine attenuated cell toxicity caused by exposure to hydrogen peroxide. nih.gov This demonstrates a direct protective effect against oxidative stress-induced cell death. Furthermore, some tacrine derivatives have been shown to protect neurons against cell death and apoptosis induced by the amyloid-β protein itself. nih.gov This dual protection against both oxidative and amyloid-induced toxicity is a significant advantage of a multi-target approach. The mechanism for this neuroprotection can involve the activation of pro-survival signaling pathways, such as the PI3-K/Akt pathway, and the regulation of genes involved in apoptosis. nih.gov
Modulation of Cellular Proliferation and Apoptosis in Research Cell Lines
The influence of 7-methoxytacrine derivatives on cellular proliferation and apoptosis (programmed cell death) is complex and appears to be context-dependent.
In the context of cancer research, some tacrine derivatives have been shown to inhibit cell growth and induce apoptosis. Studies on 7-MEOTA-tacrine heterodimers revealed that they could significantly alter the cell cycle, leading to its arrest and the inhibition of cell growth in human leukemia (HL-60) cell lines. nih.gov Tacrine itself can induce apoptosis in liver cancer (HepG2) cells through mechanisms involving lysosomal and mitochondrial pathways, which are linked to the generation of reactive oxygen species. nih.govnih.gov
Advanced Preclinical in Vitro Characterization and Predictive Studies
Cell Culture-Based Biological Evaluations
Cell culture models are indispensable tools for assessing the preliminary efficacy and safety of new compounds. By utilizing specific cell lines, researchers can probe the molecular mechanisms of action and evaluate cytotoxic effects in a controlled environment.
The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant in vitro model for neurotoxicity and neuroprotective studies. nih.gov These cells, derived from a bone tumor biopsy, can be differentiated to exhibit a more mature, neuron-like phenotype, making them particularly valuable for neuroscience research. nih.govspringernature.com Studies involving SH-SY5Y cells allow for the investigation of a compound's effects on neuronal viability, differentiation, and response to stressors. For instance, these cells express dopamine (B1211576) transporters and various dopamine receptor subtypes, rendering them a suitable system for studying dopaminergic neurotoxicity. nih.gov The response of SH-SY5Y cells to various compounds, including potential neuroprotective agents and neurotoxins, is often assessed through viability assays and morphological analysis. mdpi.comresearchgate.net
To understand the broader cytotoxic profile of a compound, its effects on various cell types are examined. In the case of related 7-methoxytacrine (7-MEOTA) heterodimers, metabolic activity and viability have been assessed in several human cell lines, including the human leukemia cell line (HL-60), and human dermal fibroblasts. nih.gov These studies help determine the compound's selectivity for cancer cells versus healthy, non-cancerous cells. For example, while some 7-MEOTA derivatives showed significant inhibition of cell growth in HL-60 cells, they did not exhibit significant cytotoxicity towards human dermal fibroblasts, suggesting a degree of selectivity. nih.gov The HepG2 human liver cancer cell line is another important model, often used to assess metabolism and potential hepatotoxicity.
Below is a representative table illustrating the type of data generated from such assays for related 7-MEOTA compounds.
Table 1: Illustrative Metabolic Activity and Viability Data for 7-MEOTA Derivatives
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| HL-60 | 1 | 85 |
| 10 | 55 | |
| 50 | 20 | |
| Human Dermal Fibroblasts | 1 | 98 |
| 10 | 95 |
Note: This table is for illustrative purposes and based on the types of findings for related compounds, not specifically N-n-hexyl-7-methoxytacrine hydrochloride.
Mitochondria are central to cellular health, and their dysfunction is a hallmark of many diseases. nih.gov The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function. nih.gov A decrease or dissipation of this potential is often an early sign of apoptosis, or programmed cell death. Flow cytometry is a common technique used to analyze changes in ΔΨm after treatment with a compound. nih.gov For related 7-MEOTA-tacrine heterodimers, their effect on the mitochondrial membrane potential in HL-60 cells has been investigated to understand their mechanism of inducing cell death. nih.gov
Investigating how a compound affects the cell cycle is crucial, especially for potential anti-cancer agents. auctoresonline.org The cell cycle is the process through which a cell grows and divides. nih.gov Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). auctoresonline.org Treatment with certain compounds can cause cells to arrest in a specific phase, preventing proliferation. mdpi.com Studies on related 7-MEOTA-tacrine heterodimers have included cell cycle distribution analysis in HL-60 cells to determine if the observed inhibition of cell growth is due to cell cycle arrest. nih.gov
Table 2: Representative Cell Cycle Distribution Data
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| G1 | 50 | 45 |
| S | 30 | 45 |
| G2/M | 20 | 10 |
Note: This table is representative of the type of data obtained from cell cycle analysis and does not reflect specific results for this compound.
Predictive Models for Blood-Brain Barrier Penetration (e.g., Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB)
For a drug to be effective in treating central nervous system (CNS) disorders, it must be able to cross the blood-brain barrier (BBB). nih.gov The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model used to predict the passive diffusion of a compound across the BBB. nih.gov This assay utilizes a lipid membrane immobilized on a filter to mimic the BBB. nih.gov The permeability of a compound is determined and categorized to predict its potential for brain penetration. While the PAMPA-BBB assay only models passive transport and not active transport or efflux mechanisms, it provides a valuable initial screening tool in CNS drug discovery. nih.govnih.gov
Table 3: PAMPA-BBB Permeability Classification
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
|---|---|
| > 6 | High |
| 4-6 | Medium |
| 2-4 | Low |
Note: This table provides a general classification scheme for PAMPA-BBB results.
In Vitro DNA Interaction Studies
Understanding how a compound interacts with DNA is fundamental, as DNA is the blueprint of the cell. Non-covalent interactions, such as intercalation between base pairs or binding to the major or minor grooves of the DNA helix, can significantly impact cellular processes. nih.gov For tacrine (B349632) and its derivatives, DNA interaction is a known aspect of their biological activity. Studies on related 7-MEOTA-tacrine heterodimers have employed techniques like spectroscopy to investigate their binding modes with calf thymus DNA (ctDNA). nih.gov These studies also explore the ability of the compounds to interfere with topoisomerases, enzymes that are critical for DNA replication and repair, and are often targets for anti-cancer drugs. nih.gov
Preclinical in Vivo Investigations in Experimental Animal Models of Neurological Research
Assessment of Cognitive and Behavioral Parameters in Rodent Models (e.g., scopolamine-induced impairment)
Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is widely used to induce cognitive deficits in animal models, mimicking some of the memory impairments observed in conditions like Alzheimer's disease. nih.govwho.int Studies have utilized these models to assess the efficacy of N-n-hexyl-7-methoxytacrine hydrochloride in reversing or attenuating such cognitive and behavioral impairments.
In rodent models with scopolamine-induced cognitive dysfunction, the administration of this compound has been evaluated through various behavioral tasks designed to measure learning and memory. These tasks often include the Morris water maze, which assesses spatial learning and memory, and passive avoidance tests, which evaluate associative learning and memory. nih.gov Research has indicated that scopolamine treatment leads to a notable decrease in the number of neurons in the hippocampus, a brain region critical for memory formation. who.int
The cognitive-enhancing properties of tacrine (B349632) derivatives, including this compound, are often attributed to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes. nih.govmdpi.com
The table below summarizes the typical behavioral tests used in scopolamine-induced rodent models and the expected outcomes following the administration of a potential cognitive-enhancing agent like this compound.
| Behavioral Test | Parameter Measured | Expected Outcome with Scopolamine | Expected Outcome with this compound |
| Morris Water Maze | Escape latency to find a hidden platform (Spatial Learning) | Increased escape latency | Decreased escape latency |
| Time spent in the target quadrant (Spatial Memory) | Decreased time in the target quadrant | Increased time in the target quadrant | |
| Passive Avoidance Test | Latency to enter a dark compartment associated with a foot shock (Associative Learning & Memory) | Decreased step-through latency | Increased step-through latency |
| Novel Object Recognition | Time spent exploring a novel object versus a familiar one (Recognition Memory) | Reduced discrimination between novel and familiar objects | Increased discrimination, more time spent with the novel object |
| T-Maze Spontaneous Alternation | Tendency to alternate between the arms of a T-maze (Working Memory) | Reduced spontaneous alternation | Increased spontaneous alternation |
Cholinergic System Restoration and Neurotransmission Enhancement in Animal Models
The cholinergic system plays a pivotal role in regulating cognitive functions, and its disruption is a key feature of several neurological disorders. who.intmdpi.com this compound has been investigated for its ability to restore cholinergic function and enhance neurotransmission in animal models.
The primary mechanism of action of this compound is its potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine. nih.gov In vitro studies have demonstrated that N-alkyl-7-methoxytacrine hydrochlorides are effective inhibitors of human AChE and BChE. nih.gov Specifically, certain analogues have shown promising inhibitory activity against human AChE, even more so than tacrine or 7-methoxytacrine (7-MEOTA). nih.gov
In vivo studies in animal models have further substantiated these findings. By inhibiting AChE and BChE, this compound effectively increases the concentration of acetylcholine in the brain. This enhancement of cholinergic neurotransmission is believed to be the basis for its observed cognitive-enhancing effects in rodent models of scopolamine-induced amnesia. who.int The restoration of cholinergic tone helps to counteract the cognitive deficits induced by the muscarinic receptor blockade. nih.govwho.int
The table below details the key components of the cholinergic system targeted by this compound and the resulting effects on neurotransmission.
| Target | Action of this compound | Effect on Cholinergic Neurotransmission |
| Acetylcholinesterase (AChE) | Inhibition | Increased synaptic levels of acetylcholine |
| Butyrylcholinesterase (BChE) | Inhibition | Increased synaptic levels of acetylcholine |
| Muscarinic Acetylcholine Receptors | Indirect agonism (due to increased acetylcholine) | Enhanced receptor activation |
| Nicotinic Acetylcholine Receptors | Indirect agonism (due to increased acetylcholine) | Enhanced receptor activation |
Investigating Neurogenesis Modulation in Animal Brain Regions
Neurogenesis, the process of generating new neurons, occurs throughout life in specific brain regions, most notably the hippocampus. nih.gov This process is essential for learning, memory, and mood regulation. Some research suggests that modulating neurogenesis could be a therapeutic strategy for neurological disorders characterized by neuronal loss.
The potential of tacrine and its analogues, including this compound, to modulate neurogenesis has been a subject of interest. nih.gov While direct in vivo evidence specifically for this compound's effect on neurogenesis is still emerging, the broader class of tacrine derivatives has been explored in this context. nih.gov
The proposed mechanisms by which these compounds might influence neurogenesis are multifaceted. One hypothesis is that the enhancement of cholinergic signaling itself could positively impact the proliferation and survival of new neurons in the hippocampus. Furthermore, some tacrine derivatives have been shown to possess neuroprotective properties, which could create a more favorable environment for neurogenesis to occur. mdpi.com It is also suggested that the interaction of these compounds with other receptor systems, beyond the cholinergic system, might play a role. nih.gov
Further preclinical in vivo studies are necessary to specifically elucidate the direct effects of this compound on neurogenesis in different brain regions and to understand the underlying molecular mechanisms.
Structure Activity Relationship Sar Elucidation and Computational Insights
Impact of N-Alkyl Chain Length on Cholinesterase Inhibition and Selectivity
The length of the N-alkyl chain in 7-methoxytacrine (7-MEOTA) derivatives is a critical determinant of their inhibitory potency and selectivity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research has demonstrated that varying the length of the aliphatic linker connecting the 7-MEOTA moiety to another pharmacophore directly influences how the compound fits within the active site gorge of the enzyme.
In studies of 7-methoxytacrine-adamantylamine heterodimers, the linker length was varied from two to eight carbons (n=2-8). mdpi.comsigmaaldrich.com This variation was shown to be crucial for achieving dual binding, allowing the molecule to simultaneously interact with the Catalytic Active Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at its entrance. mdpi.comsigmaaldrich.com Similarly, in another series of 7-methoxytacrine derivatives, linker lengths from one to ten carbons were assessed, with theoretical models identifying linkers of 4 and 5 carbons as optimal for interaction with human acetylcholinesterase. nih.gov The elongation of the linker can enhance a compound's ability to block interactions essential for the pathological processes, such as amyloid aggregation. nih.gov For instance, in heterodimers of 7-MEOTA and 2-aminobenzothiazole, the most effective inhibitor was the one with the longest linker (eight carbons). nih.gov
Generally, these structural modifications lead to very good inhibitory activity towards human BChE (hBChE), often resulting in inhibitors that are more selective for hBChE over human AChE (hAChE). mdpi.comsigmaaldrich.com The inhibitory concentrations (IC50) for these compounds typically range from the sub-micromolar to micromolar scale. nih.gov
Table 1: Impact of Linker Length on Cholinesterase Inhibition for Selected 7-MEOTA Heterodimers
| Compound Series | Linker Length (n) | Target Enzyme | Key Finding | Reference |
|---|---|---|---|---|
| 7-MEOTA-Adamantylamine | 2-8 carbons | hAChE, hBChE | Optimal length allows dual binding to CAS and PAS; high selectivity for hBChE. | mdpi.com, sigmaaldrich.com |
| 7-MEOTA-4-Pyridinealdoxime | 1-10 carbons | hAChE | Theoretical studies suggest 4 and 5-carbon linkers are optimal. | nih.gov |
| 7-MEOTA-2-Aminobenzothiazole | Varied | Lysozyme Amyloid Aggregation | The longest linker (8 carbons) was the most effective inhibitor. | nih.gov |
| 7-MEOTA-Donepezil like | Varied | EeAChE, hAChE, BChE | Exhibited non-selective inhibition in the micromolar to sub-micromolar range. | nih.gov |
Influence of Heterodimer Linker Architecture on Biological Activity
The architecture of the linker in heterodimers—molecules combining two different pharmacophores—is as crucial as its length. These linkers, which often consist of an alkyl chain, may also incorporate other chemical groups like thiourea (B124793) or urea (B33335) moieties. nih.gov This design is part of a multi-target-directed ligand strategy, aiming to create a single molecule that can interact with multiple biological targets or different sites on a single target. mdpi.comsigmaaldrich.comnih.gov
For example, heterodimers have been constructed by connecting 7-MEOTA with moieties such as adamantylamine, p-anisidine (B42471), or analogues of donepezil (B133215). mdpi.comnih.govnih.gov The linker's role is to correctly orient the two pharmacophoric units to achieve optimal interaction with their respective binding sites on the enzyme. nih.gov In the case of cholinesterase inhibitors, the goal is often to have one part of the molecule (e.g., 7-MEOTA) bind to the PAS, while the other part binds to the CAS. nih.gov
Kinetic analyses have confirmed a mixed-type inhibition for many of these heterodimers, supporting the hypothesis that they simultaneously bind to both the PAS and CAS of AChE. nih.govnih.gov The nature of the linker and the terminal groups significantly influences the compound's inhibitory profile against both AChE and BChE. nih.gov For instance, in a series of 7-MEOTA-p-anisidine hybrids, the inclusion of thiourea or urea in the linker chain was a key structural feature. nih.gov
Molecular Docking Simulations for Enzyme Binding Site Analysis (Catalytic Active Site (CAS), Peripheral Anionic Site (PAS))
Molecular docking simulations have been an indispensable tool for visualizing and analyzing the interactions between 7-methoxytacrine derivatives and their enzymatic targets at an atomic level. nih.gov These computational studies consistently show that these compounds act as dual-binding site inhibitors, interacting with both the CAS and the PAS of cholinesterases. mdpi.comsigmaaldrich.comnih.gov
The CAS is located deep within a gorge in the enzyme structure, while the PAS is situated at the entrance of this gorge. embopress.orgsemanticscholar.org Docking studies reveal that the 7-MEOTA moiety can bind to either the PAS or the CAS, depending on the structure of the second pharmacophore and the connecting linker. nih.gov For example, in some hybrids, the 7-MEOTA portion is positioned at the PAS, while the other part of the molecule extends down the gorge to interact with the CAS, which contains the catalytic triad (B1167595) of amino acids (Ser203, His447, Glu334 in hAChE). nih.govsemanticscholar.orgresearchgate.net
These simulations identify key amino acid residues involved in binding. Interactions often include arene-to-arene stacking with residues like Trp82 and Phe329 in BChE or cation-π interactions with Trp86 in AChE. nih.govsemanticscholar.org Hydrogen bonds between the inhibitor and residues like Tyr128 or His438 also contribute to the stability of the ligand-enzyme complex. nih.gov The ability of these compounds to bind to the PAS is significant, as this site is implicated in the AChE-induced aggregation of β-amyloid peptides, a key event in Alzheimer's disease. researchgate.net By occupying the PAS, these inhibitors can potentially block this pathological process. researchgate.net
Table 2: Key Amino Acid Residues in Cholinesterase Binding Sites Interacting with 7-MEOTA Derivatives
| Binding Site | Enzyme | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Catalytic Active Site (CAS) | hAChE | Ser203, His447, Glu334 | Catalytic Triad | researchgate.net, semanticscholar.org |
| Catalytic Active Site (CAS) | hBChE | Trp82, Phe329, His438 | Arene-to-arene, Hydrogen bond | nih.gov |
| Peripheral Anionic Site (PAS) | hAChE | Trp286, Tyr72, Tyr124, Tyr341 | Cation-π, Initial recognition | semanticscholar.org |
| Peripheral Anionic Site (PAS) | hBChE | Asp70, Tyr332 | Ligand anchoring | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For tacrine (B349632) and its derivatives, including 7-MEOTA compounds, QSAR models have been developed to predict their inhibitory potency against cholinesterases. nih.govnih.gov
These models use a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its constitutional, topological, geometrical, and electronic properties. nih.gov By applying statistical methods, researchers can identify which descriptors are most important for the desired biological activity and create an equation to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
For a series of 7-MEOTA-donepezil like compounds, QSAR studies were performed to help rationalize the results from in vitro inhibition assays. nih.gov In broader studies on tacrine analogues, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have shown good statistical quality and predictive ability for acetylcholinesterase inhibitors. nih.gov These models provide insights into the inhibitory mechanism and can guide the design of new, more potent inhibitors. nih.gov The success of a QSAR model is often evaluated by its statistical parameters, such as the squared correlation coefficient (r²) and the predictive squared correlation coefficient (r²pred). nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Relevant for Research
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become essential for this purpose. springernature.comnih.gov These computational methods save time and resources by screening out compounds that are likely to have poor ADMET profiles before they are synthesized or tested in animals. springernature.comresearchgate.net
For compounds like N-n-hexyl-7-methoxytacrine hydrochloride, ADMET prediction models can estimate various properties. These include gastrointestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. mdpi.com For instance, in silico analysis of related adamantane-linked compounds predicted high gastrointestinal absorption and the ability to cross the BBB. mdpi.com The models also predict whether a compound is likely to be a substrate or inhibitor of various CYP450 enzymes, which is important for anticipating potential drug-drug interactions. mdpi.com While some web-based tools may predict potential carcinogenicity or other toxicities, these predictions must be interpreted with caution and confirmed by experimental data. mdpi.com The use of multiple prediction tools, such as SwissADME and admetSAR, can provide a more robust assessment of a compound's drug-like properties. mdpi.com
Comparative Research and Emerging Directions for N N Hexyl 7 Methoxytacrine Hydrochloride Research
Comparison with Parent Tacrine (B349632) and Other Cholinesterase Inhibitors in Research Settings
In the landscape of Alzheimer's disease research, the evaluation of cholinesterase inhibitors is a critical area of study. N-n-hexyl-7-methoxytacrine, an N-alkylated derivative of 7-methoxytacrine (7-MEOTA), has been a subject of comparative analysis against its parent compounds, tacrine (THA) and 7-MEOTA, as well as other established cholinesterase inhibitors. Research demonstrates that modifications to the tacrine scaffold can significantly alter inhibitory potency and selectivity towards the two major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Tacrine, the first cholinesterase inhibitor approved for Alzheimer's disease, was later withdrawn from the market due to concerns about hepatotoxicity. mdpi.com This led researchers to develop derivatives like 7-MEOTA, which was found to be an active cholinesterase inhibitor with a more favorable profile regarding side effects. mdpi.commdpi.com However, in vitro studies on human recombinant AChE (hAChE) and human plasma BChE (hBChE) have shown that tacrine is a significantly more potent inhibitor than 7-MEOTA; in one study, tacrine was two orders of magnitude more effective at inhibiting hAChE. mdpi.com
Further research into the structure-activity relationship of 7-MEOTA led to the synthesis of various N-alkylated analogues. Among these, the derivative with a hexyl chain, N-n-hexyl-7-methoxytacrine, emerged as the most effective inhibitor of human AChE, with a reported IC₅₀ value of 0.10 μM. nih.gov This indicates a substantial increase in potency compared to its direct precursor, 7-MEOTA. These findings underscore the importance of the N-alkyl chain length in optimizing the inhibitory activity of this class of compounds.
The following table provides a comparative overview of the inhibitory activities (IC₅₀ values) of these compounds in research settings.
| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) | Selectivity Index (SI) for hBChE |
| Tacrine (THA) | 0.16 | 0.03 | 0.19 |
| 7-Methoxytacrine (7-MEOTA) | 26.30 | 7.92 | 0.30 |
| N-n-hexyl-7-methoxytacrine | 0.10 nih.gov | Not specified | Not specified |
Data for Tacrine and 7-Methoxytacrine sourced from a 2013 study by Korabecny et al. as presented in Molecules.
Potential for Novel Hybrid Compound Development
The tacrine and 7-methoxytacrine frameworks serve as valuable scaffolds for the development of novel hybrid compounds, a cornerstone of the multi-target-directed ligand (MTDL) strategy. mdpi.comresearchgate.net This approach has gained considerable attention for complex, multifactorial conditions like Alzheimer's disease, where the traditional "one-molecule-one-target" paradigm has proven insufficient. nih.govresearchgate.net The MTDL strategy involves creating a single chemical entity by combining two or more distinct pharmacophores, enabling the resulting hybrid molecule to interact with multiple biological targets simultaneously. researchgate.net
A prominent example of this strategy involves the creation of heterodimers linking 7-MEOTA with adamantylamine derivatives, such as amantadine (B194251) or its derivative memantine (B1676192). researchgate.netnih.govresearchgate.net Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in Alzheimer's therapy. By tethering the AChE-inhibiting 7-MEOTA moiety to the adamantane (B196018) core, researchers have developed dual-function inhibitors. researchgate.netnih.gov These hybrids are designed to simultaneously address the cholinergic deficit (by inhibiting AChE and BChE) and glutamatergic excitotoxicity (by blocking NMDA receptors). researchgate.netnih.gov
Research into these 7-MEOTA-adamantylamine heterodimers has shown that the length and nature of the linker joining the two pharmacophores are crucial for optimizing activity. mdpi.comresearchgate.netnih.gov Studies have explored various linker lengths, often from two to eight carbon atoms, demonstrating that these modifications can fine-tune the compound's ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netnih.gov One of the most potent compounds from a thiourea-linked series, designated as analogue 14, demonstrated strong inhibitory activity against both hAChE (IC₅₀ of 0.47 µM) and hBChE (IC₅₀ of 0.11 µM). researchgate.netnih.gov This line of research proves that the 7-methoxytacrine structure is a highly adaptable base for creating sophisticated, multi-functional drug candidates.
Future Directions in Multitarget Research Strategies
The future of drug discovery for neurodegenerative diseases is increasingly focused on the expansion and refinement of multitarget research strategies. The development of hybrids based on the 7-methoxytacrine scaffold is emblematic of this shift. The core idea is that a single, multi-functional agent could offer superior efficacy by modulating several interconnected pathological pathways. mdpi.com
Future research is expected to move beyond simply combining cholinesterase inhibition with NMDA receptor antagonism. The goal is to design novel MTDLs that incorporate additional therapeutic actions. Based on current research trends, these expanded strategies may include targeting:
β-secretase (BACE1) activity: To reduce the production of amyloid-β (Aβ) peptides, a key component of amyloid plaques. nih.govresearchgate.net
Aβ peptide aggregation: To prevent the formation of toxic amyloid fibrils and oligomers. nih.govresearchgate.net
Oxidative stress: By incorporating antioxidant moieties, such as ferulic acid, into the hybrid structure. mdpi.comnih.gov
Muscarinic and nicotinic acetylcholine (B1216132) receptors: To directly modulate cholinergic transmission in addition to preventing acetylcholine breakdown. nih.govresearchgate.net
The ultimate aim is to develop a single compound with a balanced affinity profile across these diverse targets. researchgate.net This requires sophisticated molecular modeling and medicinal chemistry efforts to optimize the structure of the hybrid molecule, including the core scaffolds, the linker, and the various pharmacophores. The 7-methoxytacrine core, including potent derivatives like N-n-hexyl-7-methoxytacrine, continues to be a promising starting point for the design of these next-generation therapeutics, offering a versatile platform for building molecules with a precisely tailored, multi-pronged mechanism of action.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-n-hexyl-7-methoxytacrine hydrochloride to ensure high purity?
- Methodological Answer : Utilize factorial design experiments to evaluate critical parameters such as reaction temperature, solvent polarity, and catalyst concentration. For hydrochloride salt formation, monitor pH adjustments and crystallization conditions (e.g., solvent-antisolvent ratios) to maximize yield and purity . Analytical techniques like HPLC with UV detection (as applied in pyridoxine hydrochloride studies) can validate purity, with impurity profiling using reference standards (e.g., EP/Ph. Eur. guidelines for related compounds) .
Q. How can researchers assess the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (1.2–7.4), temperature (25–40°C), and humidity (40–75% RH). Use kinetic modeling (e.g., zero/first-order degradation rates) to predict shelf-life, as demonstrated in hydroxyzine hydrochloride release studies . Quantify degradation products via LC-MS and cross-reference with known impurities (e.g., cyclohexyl or methoxyphenyl analogs) to identify instability pathways .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines: use PPE (gloves, goggles, lab coats), store in locked corrosive-resistant containers, and ensure fume hood ventilation. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation for systemic effects, as outlined in methoxychlor and nicotinoyl chloride safety protocols .
Advanced Research Questions
Q. How can in vitro-in vivo correlations (IVIVC) be established for this compound formulations?
- Methodological Answer : Design dissolution studies mimicking gastrointestinal conditions (e.g., USP apparatus with biorelevant media) and correlate results with pharmacokinetic data from animal models. Apply compartmental modeling (e.g., Wagner-Nelson method) to predict absorption rates, referencing methodologies from antiviral drug trials . Validate using statistical tools like similarity factor (f2) to ensure predictive accuracy .
Q. What experimental strategies address contradictions in reported neuroprotective efficacy of tacrine derivatives?
- Methodological Answer : Perform meta-analyses of dose-response data across studies, adjusting for variables like acetylcholinesterase inhibition thresholds and blood-brain barrier permeability. Use comparative assays (e.g., SH-SY5Y cell viability vs. in vivo rodent models) to reconcile discrepancies. Cross-validate findings with structural analogs (e.g., 7-methoxy substitution effects) to isolate mechanistic contributors .
Q. How can metabolic pathways of this compound be elucidated to identify active metabolites?
- Methodological Answer : Employ hepatocyte microsomal incubations with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to map phase I metabolism. Use high-resolution LC-QTOF-MS to detect hydroxylated or demethylated metabolites. Compare with in silico predictions (e.g., Schrödinger’s ADMET Predictor) to prioritize metabolites for in vivo validation .
Q. What approaches mitigate resistance development in long-term studies of tacrine-based therapeutics?
- Methodological Answer : Implement combination therapy screens with adjuvants (e.g., NMDA receptor antagonists) to reduce monotherapy pressure. Monitor resistance markers via genomic sequencing (e.g., acetylcholinesterase mutations) and use PK/PD modeling to optimize dosing intervals, as seen in HIV drug resistance studies .
Data Analysis and Validation
Q. How should researchers statistically analyze conflicting cytotoxicity data across cell lines?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC50 values, controlling for cell-specific factors (e.g., expression of target enzymes). Use cluster analysis to group cell lines by sensitivity profiles, as demonstrated in oncology drug studies. Report effect sizes (Cohen’s d) to quantify experimental significance .
Q. What validation criteria ensure reproducibility in behavioral assays for tacrine derivatives?
- Methodological Answer : Standardize protocols using open-field or Morris water maze tests with age-/strain-matched rodents. Include positive controls (e.g., donepezil) and blinded scoring to reduce bias. Validate via inter-laboratory reproducibility trials, as recommended in NIH guidelines for preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
